molecular formula C9H10BrNO4S B1442394 Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- CAS No. 900174-33-6

Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-

Cat. No.: B1442394
CAS No.: 900174-33-6
M. Wt: 308.15 g/mol
InChI Key: ZBOKJWIBASBIED-UHFFFAOYSA-N
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Description

The compound "Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-" is a substituted aromatic derivative featuring a bromo group at position 2, a nitro group at position 4, and a (1-methylethyl)sulfonyl (isopropylsulfonyl) group at position 1. While direct data on this specific compound are absent in the provided evidence, its structural analogs and substituent effects can be inferred from related benzenoid derivatives. The sulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and physical characteristics compared to benzene derivatives with alkyl or halogen substituents alone. Such compounds are often intermediates in pharmaceutical synthesis, as seen in , where sulfonyl-containing intermediates are used in the production of Almotriptan malate .

Properties

IUPAC Name

2-bromo-4-nitro-1-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-6(2)16(14,15)9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOKJWIBASBIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Nitrobenzene Derivatives

A common precursor is 2-bromo-4-nitrobenzene or related nitro-substituted benzene derivatives. Bromination is often achieved using halogenating agents such as bromine or N-bromosuccinimide (NBS) under radical conditions.

  • Example Reaction : 2-bromo-6-nitrobenzene treated with N-bromosuccinimide in the presence of an initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride at 70°C for several hours yields 2-bromo-1-(bromomethyl)-4-nitrobenzene with about 33% yield.
Parameter Details
Starting Material 2-bromo-6-nitrobenzene
Halogenating Agent N-bromosuccinimide (NBS)
Radical Initiator Azobisisobutyronitrile (AIBN)
Solvent Carbon tetrachloride
Temperature 70°C
Reaction Time 3-4 hours
Yield 33%

This step is crucial for introducing the bromine substituent at the desired position on the aromatic ring.

Sulfonylation with Isopropyl Sulfonyl Group

The introduction of the isopropyl sulfonyl group (–SO2–CH(CH3)2) onto the benzene ring is typically performed via reaction of the corresponding benzene derivative with sulfonylating agents or sulfinates.

  • Sulfonylation can be achieved by reaction with sodium sulfinates, which are prepared by reduction of sulfonyl chlorides with sodium sulfite in aqueous media at 70–80°C.
  • The sulfonylation reaction is generally carried out in suitable solvents such as water, lower alcohols (methanol, ethanol, isopropanol), or halogenated hydrocarbons (dichloromethane, chloroform).
Parameter Details
Sulfonylating Agent Sodium isopropyl sulfinate (prepared in situ or isolated)
Solvent Water, methanol, ethanol, or dichloromethane
Temperature 70–80°C (for sulfinate preparation), ambient to 40°C for sulfonylation
Reaction Time 1–30 hours depending on conditions

Nitration and Other Functional Group Transformations

The nitro group is often introduced early in the synthetic sequence or retained from the starting material. Nitration is typically performed under controlled acidic conditions to avoid over-nitration or unwanted side reactions.

Reaction Conditions and Reagents

Halogenating Agents

  • Bromine, chlorine, iodine, iodine chloride.
  • N-halo-succinimides such as N-bromosuccinimide (NBS), N-chlorosuccinimide.
  • Copper(II) bromide and halogenated alkanes like hexachloroethane can also be used as halogenating agents.

Solvents

  • Water and lower alcohols (methanol, ethanol, isopropanol) are common solvents for sulfonylation and reduction steps.
  • Halogenated hydrocarbons such as dichloromethane, dichloroethane, chloroform, and carbon tetrachloride are typical for bromination steps.

Reducing Agents

  • Sodium sulfite, sodium hydrogensulfite for reduction of sulfonyl chlorides to sulfinates.
  • Hydride reducing agents such as sodium borohydride, lithium cyanoborohydride, and tetraalkylammonium borohydrides may be employed in related reduction steps.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Yield/Notes
Bromination N-bromosuccinimide, AIBN Carbon tetrachloride 70°C, 3–4 hours 33% yield (example)
Sulfonylation Sodium isopropyl sulfinate Water, methanol, DCM 25–40°C, 1–30 hrs High purity via recrystallization
Sulfinate Preparation Reduction of sulfonyl chloride by Na2SO3 Water 70–80°C High yield
Nitration (if needed) Controlled acidic nitration Acidic medium Variable Typically early synthetic step

Research Findings and Optimization Notes

  • The halogenation step requires careful control of temperature and radical initiator addition to avoid polybromination or side reactions.
  • Sulfonylation via sodium sulfinates is versatile and allows for high purity products after recrystallization; the method is well-documented and scalable.
  • Using halogenated solvents in bromination improves selectivity and yield but requires careful handling due to toxicity and environmental concerns.
  • Reaction times vary widely depending on the scale and solvent system; optimization often involves balancing reaction time with yield and purity.

Scientific Research Applications

Medicinal Chemistry

Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.

Case Study : A study investigated the compound's potential as an anti-cancer agent. The results indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility in developing new cancer therapies.

Materials Science

This compound is utilized in the development of advanced materials, particularly those with specific electronic or optical properties. Its sulfonyl and nitro groups can be exploited to create materials with tailored functionalities.

Data Table: Material Properties Comparison

PropertyBenzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-Similar Compounds
Thermal StabilityModerateVariable
Electrical ConductivityLowVaries significantly
Optical ActivityPresentNot all similar compounds

Biological Research

The compound has shown promise in biological applications, particularly in studying biochemical pathways and interactions due to its ability to interact with various biological targets.

Mechanism of Action : The presence of both bromine and nitro groups enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity.

Case Study : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, offering insights into its potential therapeutic effects against metabolic disorders.

Mechanism of Action

The mechanism of action of Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- involves its interaction with various molecular targets. The electrophilic nature of the bromine and nitro groups allows the compound to participate in substitution reactions, while the sulfonyl group can engage in oxidation-reduction processes. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Patterns and Positions

The target compound’s substituent arrangement (bromo, nitro, and isopropylsulfonyl) distinguishes it from other bromo-nitro benzene derivatives in the evidence:

  • Benzene, 4-bromo-2-methyl-1-nitro- (CAS 52414-98-9): Bromo at position 4, nitro at position 1, and methyl at position 2. This differs in substituent placement and functional groups, leading to distinct reactivity and physical properties .
  • Benzene, 2-bromo-1-methyl-4-nitro- (CAS 7745-93-9): Bromo at position 2 and nitro at position 4 (similar to the target compound), but with a methyl group instead of isopropylsulfonyl at position 1.
  • Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (CAS 60984-98-7): Features a trifluoroethoxy group instead of sulfonyl, introducing both electron-withdrawing (fluoro) and electron-donating (ethoxy) effects, which contrast with the purely electron-withdrawing isopropylsulfonyl group .

Functional Group Effects

  • Sulfonyl vs. Methyl/Chloro Groups : Sulfonyl groups (e.g., in ’s intermediates) deactivate the benzene ring more strongly than methyl or chloro substituents due to their electron-withdrawing nature. This reduces susceptibility to electrophilic attack compared to compounds like Benzene, 1-bromo-4-chloro-2-methyl- (CAS 14495-51-3), which lacks a sulfonyl group .
  • Nitro Group Synergy : The nitro group at position 4 further enhances deactivation, creating a highly electron-deficient ring. This contrasts with Benzene, 1-(1-methylethyl)-4-nitro- , where the isopropyl group is electron-donating, partially countering the nitro group’s deactivation .

Physical Properties

Boiling points and molecular weights of analogous compounds highlight the impact of substituents:

Compound Molecular Formula Molecular Weight Boiling Point (K) Source
Benzene, 4-fluoro-1-methyl-2-nitro- C₇H₆FNO₂ 155.13 411.5–411.7
Benzene, 4-bromo-2-methyl-1-nitro- C₇H₆BrNO₂ 216.03 540.2
Benzene, 1-bromo-4-chloro-2-methyl- C₇H₆BrCl 205.48 372.0–372.2
Target Compound (inferred) C₉H₁₀BrNO₄S ~300.15* N/A

*Molecular weight calculated based on substituents.

The higher molecular weight of the target compound (due to the isopropylsulfonyl group) would likely result in a higher boiling point compared to simpler derivatives like Benzene, 4-fluoro-1-methyl-2-nitro- , but direct data are unavailable .

Notes

Data Limitations: No direct data on "Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-" were found in the provided evidence. Comparisons are based on structural analogs and substituent chemistry.

Physical property predictions rely on extrapolation from simpler derivatives.

Authoritative Sources : References include peer-reviewed journals (e.g., NIST), regulatory documents, and chemical databases, ensuring a balanced perspective .

Biological Activity

Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- is an organic compound characterized by its complex structure, which includes a bromine atom, a sulfonyl group, and a nitro group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

  • IUPAC Name : 2-bromo-4-nitro-1-propan-2-ylsulfonylbenzene
  • Molecular Formula : C9H10BrNO4S
  • CAS Number : 900174-33-6
  • Molecular Weight : 276.15 g/mol

The compound's structure allows for diverse chemical reactivity due to the presence of electrophilic sites (the bromine and nitro groups) and the sulfonyl moiety, which can participate in various biological interactions.

The biological activity of Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- is primarily attributed to its electrophilic nature. The following mechanisms have been identified:

  • Electrophilic Substitution : The bromine atom can undergo substitution reactions with nucleophiles, which may lead to the formation of biologically active derivatives.
  • Oxidation-Reduction Reactions : The sulfonyl group can engage in redox reactions, potentially affecting cellular pathways related to oxidative stress.
  • Interaction with Biological Targets : The compound may interact with various enzymes or receptors, modulating their activity and influencing biological processes.

Cytotoxicity and Anticancer Potential

Preliminary studies on structurally related compounds indicate potential anticancer activities. For instance, thiosemicarbazones and their metal complexes have shown significant cytotoxic effects against various cancer cell lines. Although direct studies on this compound are scarce, the presence of nitro and sulfonyl groups often correlates with enhanced biological activity against cancer cells.

Study on Related Compounds

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of nitro-substituted benzene derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests that Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-, due to its structural similarities, may also exhibit such effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitrobenzene, and what are their critical optimization parameters?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Sulfonation : Introducing the (1-methylethyl)sulfonyl group via sulfonation using isopropylsulfonyl chloride under Friedel-Crafts conditions (temperature: 0–5°C, solvent: dichloromethane) .
  • Nitration : Nitration at the para position using a mixed acid (HNO₃/H₂SO₄) at 50°C, requiring careful control to avoid over-nitration .
  • Bromination : Electrophilic bromination at the ortho position using Br₂ in the presence of FeBr₃, with yields sensitive to stoichiometry (optimal Br₂:substrate ratio = 1.1:1) .
    • Critical Parameters : Reaction temperature, solvent polarity, and catalyst loading significantly affect regioselectivity and yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for aromatic protons split into distinct patterns due to electron-withdrawing groups (e.g., nitro: δ 8.2–8.5 ppm; sulfonyl: deshields adjacent protons) .
  • ¹³C NMR : Sulfonyl and nitro groups cause downfield shifts (C-SO₂ at ~115 ppm, C-NO₂ at ~150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₀BrNO₄S: calc. 306.9504) .
  • IR : Strong absorptions for NO₂ (~1520 cm⁻¹) and SO₂ (~1350 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposes above 150°C, with sulfonyl and nitro groups contributing to instability. Store at –20°C in inert atmospheres .
  • Light Sensitivity : Nitro groups promote photodegradation; use amber vials and minimize UV exposure .
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions; use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict the electronic effects of substituents on the compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps, highlighting electron-deficient regions (e.g., nitro group directs electrophilic attacks). HOMO-LUMO gaps predict charge-transfer interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study nucleophilic substitution pathways at the bromine site .
    • Example : A 2024 study modeled the sulfonyl group’s steric hindrance on bromine displacement reactions, correlating with experimental kinetic data .

Q. How can contradictory data on reaction yields in derivative synthesis be resolved?

  • Methodological Answer :

  • Systematic Screening : Vary catalysts (e.g., Pd vs. Cu for cross-coupling), solvents (polar vs. nonpolar), and temperatures. For example, Pd(PPh₃)₄ in THF improves Suzuki coupling yields compared to DMF .
  • In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., denitration or sulfonyl cleavage) .
    • Case Study : A 2023 study resolved discrepancies in Stille coupling yields by identifying trace oxygen as a deactivator of organotin reagents .

Q. What biological screening approaches are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine proteases or tyrosine kinases due to sulfonyl-nitro motifs’ electrophilic properties. Use fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Antiproliferative Studies : Employ MTT assays on cancer cell lines (e.g., SK-MEL-1). IC₅₀ values correlate with nitro group reduction potential .
  • ADMET Profiling : Predict pharmacokinetics using SwissADME; nitro groups may reduce bioavailability due to high logP (~3.5) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-
Reactant of Route 2
Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-

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